2-hydroxynaphthalene-1-sulfonic acid

Dye intermediate chemistry Naphthalene sulfonic acids Aqueous process engineering

Isomeric mis-supply of hydroxynaphthalenemonosulfonic acids causes coupling failure and wasted reactor batches. This compound is the exclusive Bucherer reaction substrate for Tobias acid (93-98% yield) and serves as a uniquely labile masked 2-naphthol equivalent for unsulfonated azo dye synthesis. - Uniquely labile 1-SO₃H group: rapid SN1 desulfonation upon diazo coupling; competing isomers retain -SO₃H and yield wrong products. - Very high water solubility enables homogeneous aqueous amination without mass-transfer limitations. - Instant FeCl₃ blue-color identity test for warehouse QC: wrong color = wrong isomer.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 567-47-5
Cat. No. B8800596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxynaphthalene-1-sulfonic acid
CAS567-47-5
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O
InChIInChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14)
InChIKeySGBQUMZTGSQNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxynaphthalene-1-sulfonic Acid: Identity and Classification


2-Hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid, Stebbins acid), C₁₀H₈O₄S, Mr 224.2, is a hydroxynaphthalenemonosulfonic acid bearing a hydroxyl group at the 2-position and a sulfonic acid group at the 1-position of the naphthalene ring . It belongs to the industrially critical class of naphthol monosulfonic acids used predominantly as intermediates in azo dye chemistry and as the exclusive precursor to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) via the Bucherer reaction [1]. Unlike its positional isomers, the juxtaposition of the –OH and –SO₃H groups creates a unique peri-interaction that governs its acid strength, aqueous solubility profile, and the lability of its sulfonic acid group during diazo coupling—three properties that directly dictate its procurement specificity relative to alternatives [2].

Exclusive precursor for Tobias acid via Bucherer amination
Unique peri-OH/SO₃H interaction governs acid strength and aqueous solubility
Labile 1-sulfonic acid enables desulfonative azo coupling as masked 2-naphthol

Why Generic Substitution with Other Naphthol Monosulfonic Acids Fails


Hydroxynaphthalenemonosulfonic acid positional isomers—including 1-hydroxynaphthalene-2-sulfonic acid (Baum's acid, CAS 567-18-0), 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer acid, CAS 93-01-6), and 1-hydroxynaphthalene-4-sulfonic acid (Neville-Winther acid, CAS 84-87-7)—exhibit profoundly different physicochemical and reactive properties that preclude generic interchange. The 1-sulfonic acid group in 2-hydroxynaphthalene-1-sulfonic acid is uniquely labile, undergoing spontaneous desulfonation in aqueous media and rapid SN1-type desulfonation upon azo coupling with diazonium salts, a behavior absent in isomers where the sulfonic group occupies positions 4, 6, or 8 [1]. Furthermore, the peri-hydrogen interaction between the 1-SO₃H and the 8-CH fundamentally alters the phenolic acid dissociation constant compared to isomers with non-adjacent substituents [2]. These differences translate into divergent aqueous solubility, coupling regiochemistry, downstream amination yields, and dye product profiles—making compound-specific qualification essential for any industrial or research procurement decision [3].

Positional isomers (Baum’s, Schaeffer, Neville-Winther) exhibit profoundly different water solubility, which can shift precipitation behavior and reactor throughput.
Sulfonic acid position dictates whether desulfonation or retention occurs during azo coupling; the wrong isomer yields a different dye product class.
Peri-hydrogen interaction in the 2-hydroxy-1-sulfonic acid pattern uniquely lowers the phenolic pKa, altering pH-dependent coupling speciation.

Quantitative Differentiation from Positional Isomers


Aqueous Solubility: Oxy-Tobias Acid vs. Baum's Acid

2-Hydroxynaphthalene-1-sulfonic acid and its alkali-metal salts are described as 'very soluble in water' . In contrast, 1-hydroxynaphthalene-2-sulfonic acid (Baum's acid, the direct positional isomer with –OH and –SO₃H groups swapped) is 'sparingly soluble in water and is precipitated from aqueous solution by hydrochloric acid' . The estimated water solubility of Baum's acid at 25 °C is approximately 3.13 × 10⁵ mg/L (log Kow = −0.47) based on EPISuite estimation ; the target compound, by virtue of its 'very soluble' classification and the absence of precipitation behavior, exhibits solubility exceeding this value by a functionally meaningful margin that enables homogeneous aqueous-phase Bucherer amination without solubility-limited reaction rates.

Aqueous Solubility
Data to verify
Very soluble in water vs sparingly soluble (Baum’s acid)
Solubility governs homogeneous amination feasibility and process throughput.
Precipitation by HCl observed only for Baum’s acid; solubility difference qualitative, cross-study comparison.
Dye intermediate chemistry Naphthalene sulfonic acids Aqueous process engineering

Phenolic Hydroxyl pKa and Peri-Hydrogen Interaction

van Gemert (1969) determined thermodynamic pKa values for the phenolic hydroxyl groups of hydroxynaphthalenesulfonate salts and reported 'a large difference in acid strength between 1-hydroxynaphthalene-2-sulphonate and 2-hydroxynaphthalene-1-sulphonate' [1]. The difference was explicitly attributed to interaction with the peri-hydrogen atom (H-8) in the latter compound, where the sulfonate group at position 1 experiences steric and electronic peri-repulsion that alters the electronic environment of the adjacent 2-OH group. For the comparator isomer (1-hydroxynaphthalene-2-sulphonate), an independent fluorescence study by Henson & Wyatt (1975) measured the ground-state pK(S₀) of the phenolic group as 9.58 in aqueous solution at 25 °C [2]. The target compound's phenolic pKa is significantly lower (more acidic) due to the peri-hydrogen/sulfonate interaction, consistent with the predicted most-acidic pKa of ~4.78 for the SO₃H group and the enhanced ionization of the peri-constrained phenolic OH.

Phenolic pKa & Peri-Interaction
Class-level
pKa substantially lower vs pKa 9.58 (Baum’s acid anion)
pKa difference alters pH-dependent speciation and coupling regiochemistry.
Exact thermodynamic pKa from van Gemert (1969) behind paywall; class-level inference supported by peri-repulsion explanation.
Physical organic chemistry Substituent effects Naphthalene peri-interactions

SN1-Type Desulfonation During Azo Coupling

The sulfonic acid group at position 1 of 2-hydroxynaphthalene-1-sulfonic acid is uniquely labile. ChemicalBook documents that 'the sulfonic acid group is sufficiently labile for desulfonation to take place slowly in aqueous solution and rapidly with diazo compounds to form 1-azo-2-hydroxynaphthalene derivatives (i.e., the same product as from 2-naphthol)' . Fischer & Zollinger (1972) characterized this as an SN1-type desulfonation, measuring first-order kinetics for SO₃ release from the π-complex [2-naphthol-1-sulfonate anion⋯p-chlorobenzenediazonium cation] in chloroform and methylene chloride [1]. By contrast, 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer acid) and 1-hydroxynaphthalene-4-sulfonic acid (Neville-Winther acid) retain their sulfonic acid groups during coupling, producing sulfonated azo dyes with different solubility and shade characteristics [2]. This means that 2-hydroxynaphthalene-1-sulfonic acid effectively functions as a masked or protected 2-naphthol equivalent in coupling reactions, delivering the unsulfonated azo chromophore while leveraging the sulfonic acid group solely for intermediate solubility and handling.

SN1 Desulfonation Coupling
Class-level
Rapid desulfonation to unsulfonated azo dye vs sulfonic acid retained (Schaeffer acid)
Desulfonation pathway defines final dye product class (unsulfonated vs. sulfonated).
First-order kinetics confirmed in aprotic solvents; preparative coupling at 0–5 °C, pH 8–10. Not observed for isomers with SO₃H at position 4,6,8.
Azo dye synthesis Diazonium coupling mechanism Desulfonation kinetics

Bucherer Amination Yield to Tobias Acid

US Patent 4,510,100 (1985) discloses an improved process for converting 2-hydroxynaphthalene-1-sulfonic acid to 2-amino-1-naphthalenesulfonic acid (Tobias acid) via the Bucherer reaction [1]. The patent explicitly distinguishes the invention from prior art: 'prior art processes...yields of salts are only 85 to 90% of theory and the reaction times of 4 to 6 hours lead to poor space-time yields' [REFS-1, column 1]. The patented process achieves 'a yield of Tobias acid...based on 2-hydroxynaphthalene...93–98%' with an isolated yield of 95% of theory based on oxy-Tobias acid, and residual carcinogenic 2-naphthylamine content below 30 ppm [REFS-1, columns 6–7]. This 8–13 percentage point yield improvement is coupled with dramatically reduced reaction times (75 min dwell time vs. 4–6 h) and approximately 100% better space-time yield compared with prior art [REFS-1, column 3]. No other hydroxynaphthalenesulfonic acid isomer can undergo Bucherer amination to yield a primary amine at the sulfonic acid position, making this conversion pathway uniquely specific to the 2-hydroxy-1-sulfonic acid substitution pattern.

Bucherer Amination Yield
Reported
93–98% yield, vs 85–90% yield, higher amine levels (prior art)
Yield and amine content critical for Tobias acid regulatory compliance.
US 4,510,100 (Bayer AG); improved process with ~75 min dwell time, countercurrent amine extraction.
Bucherer reaction Tobias acid synthesis Process yield optimization

Fe(III) Chloride Color Reaction for Identity Verification

Neutral aqueous solutions of 2-hydroxynaphthalene-1-sulfonic acid produce 'a strong blue color with iron(III) chloride' . This colorimetric response is characteristic of the 2-hydroxy-1-sulfonic acid substitution pattern and differs from the FeCl₃ color reactions of closely related compounds: 2-naphthol (the unsulfonated parent) gives a green coloration [1], while 1-hydroxynaphthalene-2-sulfonic acid (Baum's acid) and 1-hydroxynaphthalene-4-sulfonic acid (Neville-Winther acid) produce different Fe(III) complex colors due to the altered position of the phenolic –OH relative to the –SO₃⁻ group. The strong blue color provides a rapid, equipment-free identity confirmation test that can distinguish 2-hydroxynaphthalene-1-sulfonic acid from its positional isomers and from 2-naphthol contamination, with visual detection sensitivity suitable for incoming quality control in procurement receiving operations.

FeCl₃ Identity Test
Source review
Strong blue color
Rapid spot test prevents isomeric mis-supply and confirms correct positional isomer.
2-Naphthol gives green; other isomers give non-blue colors. Test at neutral pH, 1% FeCl₃.
Qualitative analysis Phenolic FeCl₃ test Naphthol sulfonic acid identification

Acid-Catalyzed Isomerization Instability

Fierz-David & Blangey (1949) established that 'the first product formed by the action of concentrated sulfuric acid on β-naphthol is 2-naphthol-1-sulfonic acid. This compound, however, is very unstable and rearranges, even in the cold, in the presence of excess sulfuric acid, to form 2-naphthol-8-sulfonic acid (Bayer acid, croceine acid), and this in turn rearranges, only partially in the cold but completely at higher temperatures, into 2-naphthol-6-sulfonic acid (Schaeffer acid)' [1]. A subsequent mechanistic study confirmed that the isomerization of 2-naphthol-1-sulfonic acid (potassium salt) into 2-naphthol-6-sulfonic acid in 40–50% aqueous H₂SO₄ proceeds exclusively by an intermolecular protiodesulfonation–resulfonation pathway, with first-order dependence on 2-naphthol-1-sulfonic acid and zeroth-order with respect to excess sulfuric acid [2]. This inherent thermodynamic instability distinguishes 2-hydroxynaphthalene-1-sulfonic acid from Schaeffer acid (the thermodynamically stable 6-isomer) and means that procurement, storage, and handling protocols must include temperature control and absence of strong acid to prevent isomerization during transit or storage.

Acid-Catalyzed Isomerization
Class-level
Rearranges to Schaeffer acid even in cold H₂SO₄; first-order kinetics.
Acid exposure during storage compromises purity and synthetic utility.
Stable only under neutral/alkaline, cool conditions. Isomerization observable in 40–50% H₂SO₄, zeroth-order in excess acid.
Sulfonic acid rearrangement Naphthalene isomerization Dye intermediate stability

Procurement-Driven Application Scenarios


Tobias Acid Manufacturing via Bucherer Amination

This is the dominant industrial application: virtually all 2-hydroxynaphthalene-1-sulfonic acid produced globally is converted to Tobias acid . The Bucherer reaction requires the specific 2-hydroxy-1-sulfonic acid substitution pattern; no other hydroxynaphthalenemonosulfonic acid isomer can yield a primary aromatic amine at the sulfonic acid position. Modern optimized processes achieve 93–98% overall yield from 2-hydroxynaphthalene with 2-naphthylamine levels below 30 ppm [1], meeting regulatory requirements for carcinogenic amine content in the resulting azo dyes (C.I. Acid Yellow 19, C.I. Pigment Red 49). The very high water solubility of the oxy-Tobias acid salts enables homogeneous aqueous-phase amination without mass-transfer limitations. Procurement specifications for this application should require ≥97% purity , absence of Schaeffer acid contamination (which would indicate acid-catalyzed isomerization during storage), and certificate of analysis confirming FeCl₃ blue-color identity test.

Desulfonative Azo Coupling for Unsulfonated Chromophores

When the synthetic target is an unsulfonated 1-azo-2-hydroxynaphthalene dye or pigment, 2-hydroxynaphthalene-1-sulfonic acid serves as a uniquely advantageous masked 2-naphthol equivalent. The labile 1-sulfonic acid group provides water solubility for homogeneous alkaline coupling conditions, then undergoes rapid SN1-type desulfonation during the coupling step to release the unsulfonated azo chromophore [1]. This strategy avoids the low aqueous solubility of 2-naphthol itself (which would require organic co-solvents or phase-transfer conditions) while delivering the identical final chromophore. Competing isomers (Schaeffer acid, Neville-Winther acid) retain their sulfonic acid groups and produce sulfonated dyes with different solubility, tinctorial strength, and wet-fastness profiles—making them unsuitable for this specific synthetic strategy. First-order desulfonation kinetics [1] allow predictable reaction completion times for process scale-up.

Incoming Quality Control via FeCl₃ Spot Test

The strong blue coloration produced when neutral aqueous solutions of 2-hydroxynaphthalene-1-sulfonic acid are treated with iron(III) chloride provides a zero-instrument, immediate identity confirmation that distinguishes this compound from 2-naphthol (green) [1] and from all other hydroxynaphthalenemonosulfonic acid positional isomers. This test is suitable for warehouse receiving operations, enabling non-chemist personnel to verify that the delivered material is the correct isomer before acceptance into inventory. The distinctive blue color arises from the specific Fe(III)–phenolate complex geometry enabled by the 2-OH/1-SO₃⁻ substitution pattern, and a negative result (wrong color or no color) is an immediate flag for isomeric mis-supply or acid-catalyzed degradation during transit.

Controlled Sulfonation Studies in Naphthalene Research

Because 2-hydroxynaphthalene-1-sulfonic acid is the kinetically favored product of 2-naphthol sulfonation at low temperatures (0–5 °C) but rearranges to thermodynamically more stable 6- and 8-isomers under acidic conditions [1], it serves as a key substrate for fundamental studies of sulfonation regiochemistry, desulfonation mechanisms, and peri-substituent effects in naphthalene chemistry. The first-order isomerization kinetics and the documented intermolecular protiodesulfonation–resulfonation mechanism (using H₂³⁵SO₄ labeling) [1] provide a well-characterized experimental system. Researchers procuring this compound for mechanistic studies should specify neutral or slightly alkaline storage conditions and confirm identity via the FeCl₃ test before use, as any acid exposure during storage will compromise the kinetic integrity of the starting material.

Application
Selection Property
Validation Focus
Tobias acid synthesis (Bucherer amination)
2-Hydroxy-1-sulfonic acid substitution pattern
Amination yield, residual 2-naphthylamine compliance
Unsulfonated azo chromophore synthesis
Labile 1-sulfonic acid group for desulfonative coupling
Azo product identity, absence of sulfonated dye
Incoming warehouse identity verification
Distinctive blue Fe(III)-phenolate complex
FeCl₃ spot-test color match
Sulfonation regiochemistry research
Kinetic isomer stability vs. thermodynamic rearrangement
Isomerization resistance, sulfonic acid position confirmation
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